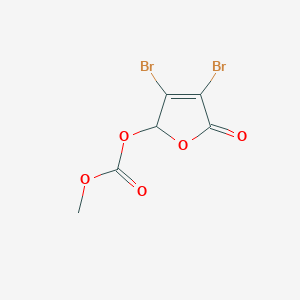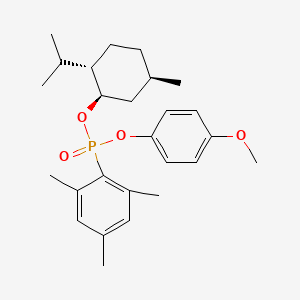![molecular formula C10H8N4O2 B12905894 2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one CAS No. 728880-57-7](/img/structure/B12905894.png)
2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with an appropriate indole derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dichloromethane, with catalysts like perchloric acid or 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a secondary amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The presence of amino and hydroxy groups allows for versatile binding interactions, making it a promising candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but with different substituents and ring fusion patterns.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocycles with a fused pyrazole and pyrimidine ring system.
Thiazolo[4,5-b]pyridines: Compounds with a thiazole ring fused to a pyridine ring, exhibiting different chemical properties and reactivities.
Uniqueness
2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one is unique due to its specific functional groups and ring fusion, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
Numéro CAS |
728880-57-7 |
|---|---|
Formule moléculaire |
C10H8N4O2 |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
2-amino-6-hydroxy-3,9-dihydropyrimido[4,5-b]indol-4-one |
InChI |
InChI=1S/C10H8N4O2/c11-10-13-8-7(9(16)14-10)5-3-4(15)1-2-6(5)12-8/h1-3,15H,(H4,11,12,13,14,16) |
Clé InChI |
UDUPRCXVXSXSHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C3=C(N2)N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


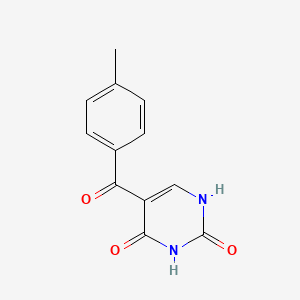
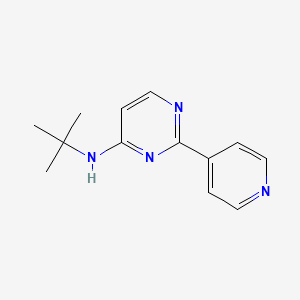
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
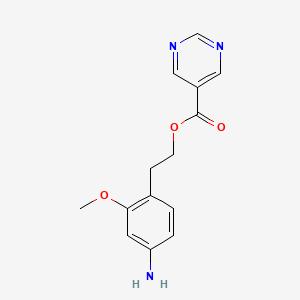

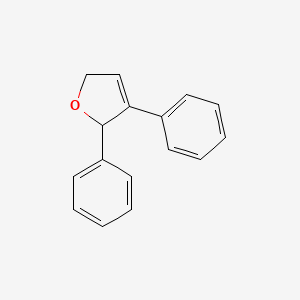

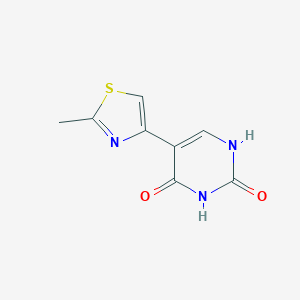
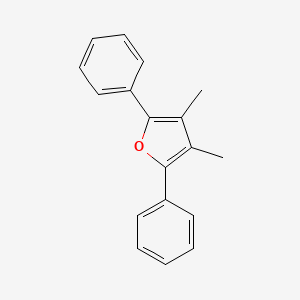
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
